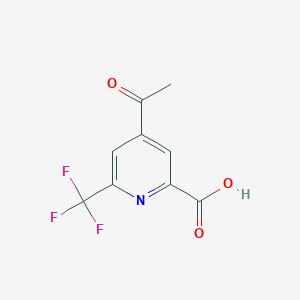
1-Bromo-5-chloro-3-iodo-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chloro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, iodine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from benzene or its derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methylation reactions. For instance:
Halogenation: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to form bromobenzene.
Chlorination: Bromobenzene can then be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to form 1-bromo-3-chlorobenzene.
Iodination: The compound can be further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-bromo-3-chloro-5-iodobenzene.
Methylation: Finally, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such compounds often involves similar multi-step synthesis routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
1-Bromo-5-chloro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds like 1-cyano-5-chloro-3-iodo-2-methylbenzene, while oxidation can produce 1-bromo-5-chloro-3-iodo-2-methylbenzoic acid.
科学的研究の応用
1-Bromo-5-chloro-3-iodo-2-methylbenzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1-Bromo-5-chloro-3-iodo-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its halogen and methyl substituents. For example, in nucleophilic substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms can participate in the formation of new carbon-carbon bonds, facilitated by palladium catalysts.
類似化合物との比較
Similar Compounds
- 1-Bromo-3-chloro-2-iodo-5-methylbenzene
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-chloro-2-iodo-3-methylbenzene
Uniqueness
1-Bromo-5-chloro-3-iodo-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of three different halogens and a methyl group provides a diverse range of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H5BrClI |
|---|---|
分子量 |
331.37 g/mol |
IUPAC名 |
1-bromo-5-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |
InChIキー |
RXLXRLSNUMLTBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1I)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


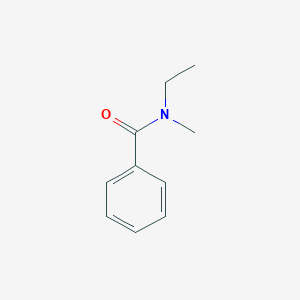


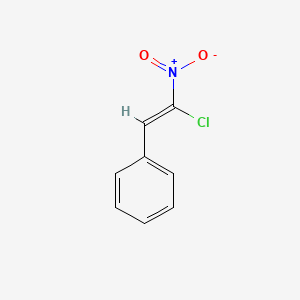
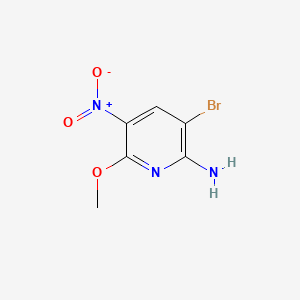
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
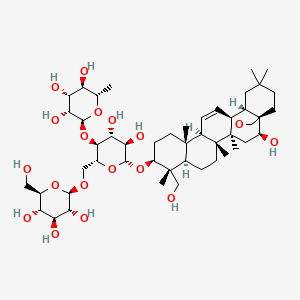

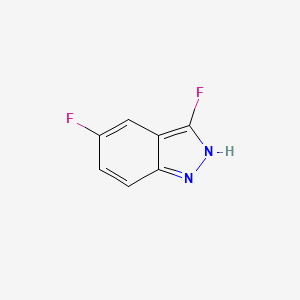
![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)
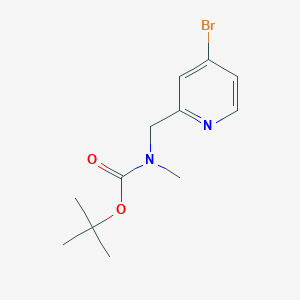
![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)

